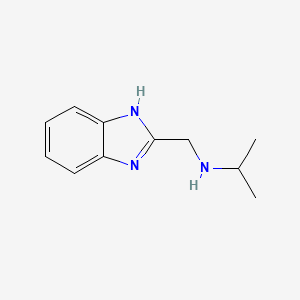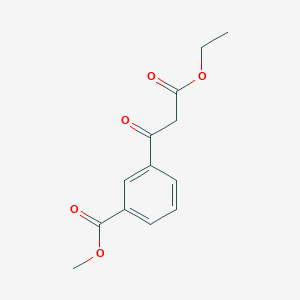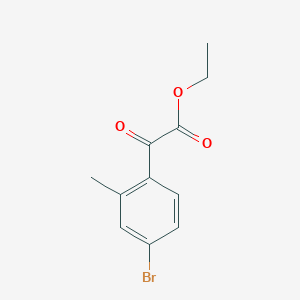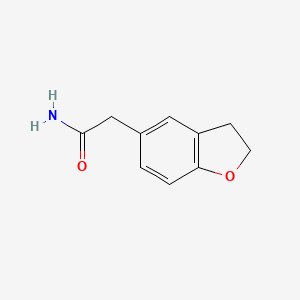
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C17H16N2O . It is a derivative of oxazoline, a heterocyclic compound .
Synthesis Analysis
The synthesis of oxazoline derivatives has been a topic of interest in recent years due to their wide range of biological activities . One common synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline consists of a central oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. This ring is substituted at the 4-position with a 2,4-dimethylphenyl group and at the 2-position with an aniline group .Applications De Recherche Scientifique
Antimicrobial Activity
Oxazole derivatives, including 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline , have been studied for their antimicrobial properties. They have shown potential in inhibiting the growth of various bacterial strains, such as Staphylococcus aureus and Streptococcus pyogenes. This makes them valuable for developing new antibiotics to combat resistant bacterial infections .
Anticancer Properties
The oxazole nucleus is a part of many compounds with anticancer activities. Researchers have synthesized various oxazole derivatives and screened them for their ability to inhibit cancer cell growth. The structural specificity of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline could be leveraged to target specific cancer cells .
Antitubercular Agents
Compounds containing the oxazole ring have also been evaluated for their antitubercular activity. Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new compounds like 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline are being explored as potential antitubercular agents .
Anti-inflammatory and Analgesic Effects
Oxazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This is particularly important in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that can provide relief from pain and inflammation without the side effects associated with current NSAIDs .
Antidiabetic Activity
The oxazole ring is present in several antidiabetic drugs. It plays a crucial role in the regulation of blood sugar levels. Research into 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline could lead to the development of new medications to help manage diabetes more effectively .
Antiobesity and Antioxidant Potential
Oxazole compounds have been associated with antiobesity and antioxidant activities. These properties are essential for addressing metabolic disorders and preventing oxidative stress-related diseases4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline could contribute to the creation of treatments that aid in weight management and enhance antioxidant defenses in the body .
Propriétés
IUPAC Name |
4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-3-8-15(12(2)9-11)16-10-20-17(19-16)13-4-6-14(18)7-5-13/h3-10H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQNDOEJQJVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610108 |
Source


|
| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline | |
CAS RN |
951623-01-1 |
Source


|
| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

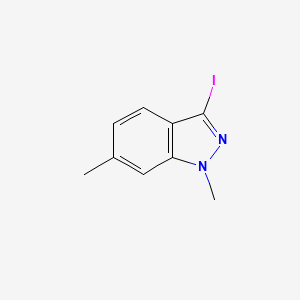
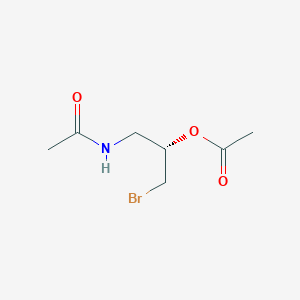
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
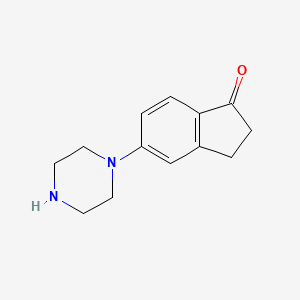
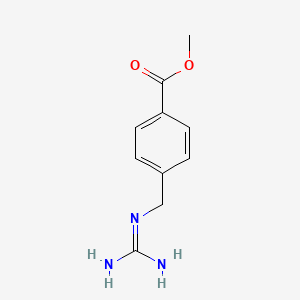
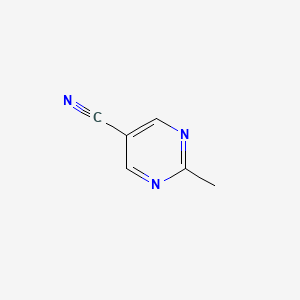
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
